

# A Comparative Analysis of Argon and Krypton for Nano-fabrication Applications

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For researchers, scientists, and drug development professionals navigating the complexities of nano-fabrication, the choice of process gases is a critical determinant of success. Among the noble gases, argon (Ar) and krypton (Kr) are frequently employed in various etching and deposition techniques. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for specific nano-fabrication applications.

This analysis delves into the comparative performance of argon and krypton in key nano-fabrication processes, including physical sputtering, ion beam milling, and reactive ion etching (RIE). The fundamental physical differences between these two elements—namely atomic mass and ionization energy—give rise to distinct behaviors that can be leveraged for different outcomes in terms of etch rate, selectivity, surface finish, and cost.

## Core Physical and Chemical Properties

A foundational understanding of the atomic properties of argon and krypton is essential to interpreting their behavior in plasma and ion beam processes. Krypton, with its higher atomic mass and larger atomic radius, generally leads to more efficient momentum transfer in physical sputtering processes. However, argon's lower ionization energy can influence plasma density and ion flux in plasma-based etching.

| Property                     | Argon (Ar) | Krypton (Kr) |
|------------------------------|------------|--------------|
| Atomic Number                | 18         | 36           |
| Atomic Mass (amu)            | 39.95      | 83.80        |
| First Ionization Energy (eV) | 15.76      | 14.00        |
| Relative Cost                | Lower      | Higher       |

## Performance in Physical Sputtering and Ion Beam Milling

In processes dominated by physical material removal, such as sputtering and ion beam milling, the mass of the bombarding ion is a key factor. The higher mass of krypton ions results in a greater sputtering yield—the number of target atoms ejected per incident ion—compared to argon ions of the same energy.

This trend is evident in the sputtering of silicon, a cornerstone material in semiconductor fabrication. Experimental data demonstrates that krypton consistently exhibits a higher sputtering yield than argon across a range of ion energies.<sup>[1][2]</sup> This higher yield can translate to faster material removal rates, which is often desirable for bulk etching or deposition processes.

A figure of merit (FOM) for fabrication speed, which considers both the ion emission current and the sputtering yield, has been shown to be highest for argon in Gas Field Ionization Source (GFIS) milling of silicon, despite krypton's higher sputtering yield. This suggests that the achievable ion current for a given source technology also plays a crucial role in the overall processing speed.<sup>[3]</sup>

Table 1: Sputtering Yield of Silicon (atoms/ion) at Normal Incidence

| Ion Energy (keV) | Argon (Ar) | Krypton (Kr) |
|------------------|------------|--------------|
| 0.2              | ~0.18      | ~0.15        |
| 0.5              | ~0.5       | ~0.5         |
| 1                | ~1.0       | ~1.2         |
| 2                | ~1.5       | ~2.0         |
| 5                | ~2.2       | ~3.5         |
| 10               | ~2.5       | ~4.5         |
| 20               | ~2.5       | ~5.0         |

Data compiled from various  
experimental sources.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Sputtering Yield Measurement of Silicon

The following provides a generalized methodology for determining the sputtering yield of silicon with argon and krypton ions:

- **Sample Preparation:** A single-crystal silicon wafer is cleaned and placed in an ultra-high vacuum (UHV) chamber with a base pressure of less than  $10^{-7}$  Pa.[\[1\]](#)
- **Ion Beam Generation:** An ion source generates a mass-selected beam of either  $\text{Ar}^+$  or  $\text{Kr}^+$  ions with a narrow energy spread.[\[1\]](#)
- **Ion Bombardment:** The ion beam is directed at normal incidence to the silicon target. The total ion dose is measured by integrating the ion current over the exposure time, ensuring a high fluence (e.g.,  $>10^{18}$  ions/cm<sup>2</sup>) to reach a steady-state sputtering condition.[\[1\]](#)
- **Crater Measurement:** After sputtering, the volume of the eroded crater on the silicon surface is measured using a micromechanical stylus profilometer.[\[1\]](#)
- **Sputtering Yield Calculation:** The sputtering yield (Y) is calculated using the formula:  $Y = (N_A * \rho * V) / (M * D)$  where  $N_A$  is Avogadro's number,  $\rho$  is the density of silicon, V is the

measured crater volume,  $M$  is the molar mass of silicon, and  $D$  is the total number of incident ions (ion dose).

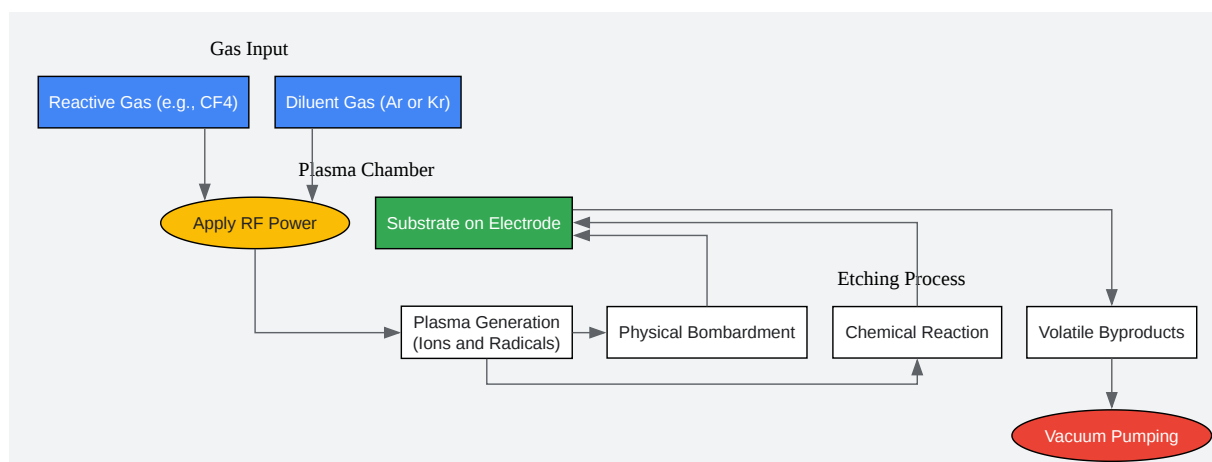
## Performance in Reactive Ion Etching (RIE)

In reactive ion etching, both physical bombardment and chemical reactions contribute to material removal. Noble gases like argon and krypton are often used as diluents for reactive gases (e.g., fluorocarbons) to control plasma properties and influence etch characteristics.

While argon is the most commonly used diluent due to its low cost and well-characterized behavior, studies have shown that substituting it with krypton can lead to significant changes in plasma chemistry and etch results.<sup>[4]</sup>

In the etching of silicon dioxide ( $\text{SiO}_2$ ) using fluorocarbon plasmas, the choice of noble gas diluent affects the densities of ions and radicals in the plasma. For instance, in a  $\text{C}_4\text{F}_8/\text{CH}_2\text{F}_2/\text{O}_2$  plasma, the use of krypton or xenon as a diluent can make the plasma more sensitive to changes in the fluorocarbon precursor flow rate compared to argon.<sup>[4]</sup> This can influence the etch profile, with different noble gases leading to variations in microtrenching and pattern width.<sup>[4]</sup>

A molecular dynamics simulation of silicon nitride ( $\text{SiN}$ ) plasma-enhanced atomic layer etching (PE-ALE) indicated that  $\text{Ar}^+$  ions etched the  $\text{SiN}$  surface more efficiently than  $\text{Kr}^+$  or  $\text{Xe}^+$  ions under the same conditions.<sup>[5]</sup> This highlights that in chemically reactive environments, the heavier ion does not always lead to a higher etch rate, as the inert gas can play a complex role in the surface reactions.



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## Experimental Protocol: Comparative RIE of Silicon Dioxide

The following outlines a general methodology for comparing the effects of argon and krypton as diluent gases in the RIE of SiO<sub>2</sub>:

- **Substrate Preparation:** A silicon wafer with a thermally grown or deposited SiO<sub>2</sub> layer of known thickness is prepared. A patterned mask (e.g., photoresist or a hard mask) is applied using standard lithography techniques.
- **Etching System:** A capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) RIE system is used.
- **Process Parameters:**

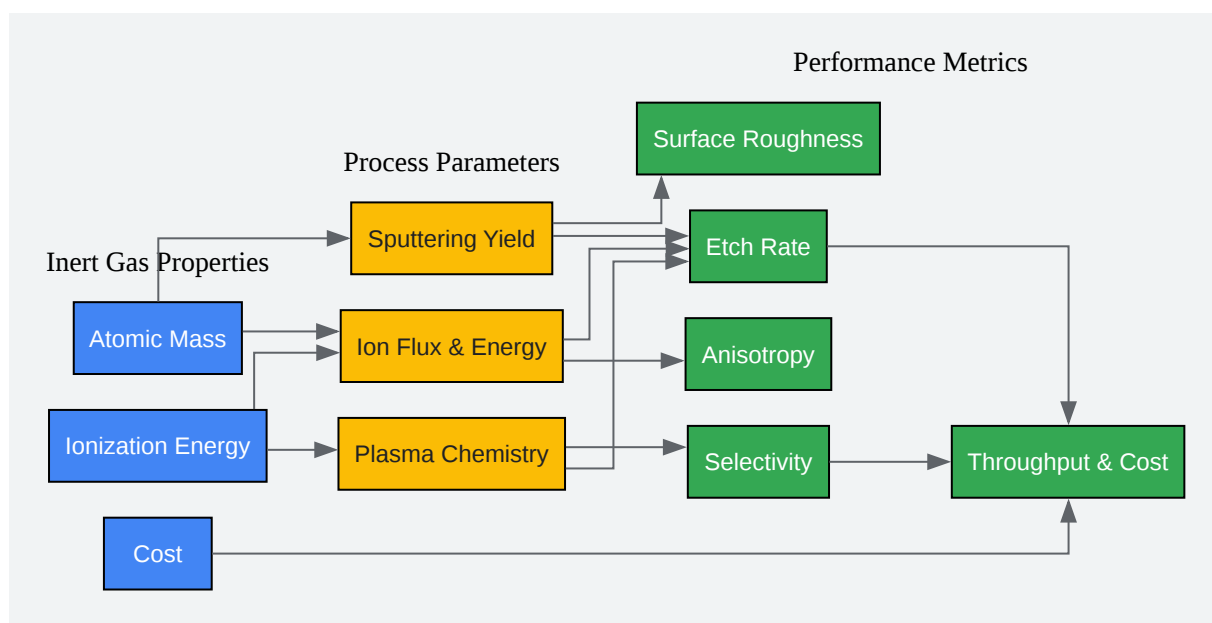
- Reactive Gases: A fixed flow rate of a fluorocarbon gas mixture (e.g.,  $C_4F_8$  and  $CH_2F_2$ ) and  $O_2$  is maintained.[4]
- Diluent Gas: The process is run with either argon or krypton at a specified flow rate.[4]
- RF Power: A constant RF power is applied to the electrode.[4]
- Pressure: The chamber pressure is maintained at a constant value.[4]
- Temperature: The substrate electrode is maintained at a constant temperature.
- Etching: The etching process is carried out for a fixed duration.
- Post-Etch Analysis:
  - Etch Rate: The etch depth is measured using a profilometer or scanning electron microscope (SEM), and the etch rate is calculated.
  - Selectivity: The etch rate of the mask material and any underlying layers is also measured to determine the etch selectivity.
  - Profile and Surface Roughness: The cross-sectional profile of the etched features, including sidewall angle and the presence of any microtrenching or bowing, is examined using SEM. The surface roughness of the etched and unetched areas is characterized using atomic force microscopy (AFM).

## Surface Roughness and Feature Control

The choice of inert gas can also impact the resulting surface morphology of the etched material. In sputtering processes, uneven sputtering of different crystal orientations can lead to an increase in surface roughness. For instance, argon ion sputtering of titanium has been shown to increase surface roughness.[6] While direct comparative studies on surface roughness between argon and krypton in nano-fabrication are limited, the different ion masses and sputtering yields suggest that the choice of gas can influence the final surface finish.

In ion beam etching, there are advantages to using krypton over argon, as it can alter the etching profile and, in some cases, minimize faceting effects.[7] Control over the etch profile is crucial for creating high-aspect-ratio structures and maintaining critical dimensions (CD) in

nano-scale devices. The directionality of the etching process, which determines whether it is isotropic (etching equally in all directions) or anisotropic (etching preferentially in one direction), is influenced by the physical and chemical components of the plasma.[8][9] The heavier krypton ions can enhance the physical component of the etch, potentially leading to more anisotropic profiles.



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## Cost-Performance Analysis

A significant factor in the choice between argon and krypton is cost. Argon is the third most abundant gas in Earth's atmosphere and is therefore significantly less expensive than krypton, which is present in trace amounts.[10] For many applications, the performance benefits of krypton may not justify its higher price.

The decision often comes down to a cost-benefit analysis for the specific application. For high-volume production where throughput is critical and the material being processed benefits significantly from the higher sputtering yield of krypton, the additional cost may be warranted. In

research and development or for less demanding processes, the cost-effectiveness of argon often makes it the preferred choice.[7]

## Conclusion

Both argon and krypton are valuable tools in the nano-fabrication toolbox, each with its own set of advantages and disadvantages.

- Argon is a cost-effective, versatile, and well-understood process gas suitable for a wide range of applications. Its lower sputtering yield compared to krypton can be advantageous for processes requiring more delicate material removal.
- Krypton, with its higher atomic mass, offers a higher sputtering yield, which can lead to faster etch and deposition rates in physically dominated processes. It may also provide benefits in terms of etch profile control. However, its significantly higher cost is a major consideration.

The optimal choice between argon and krypton depends on the specific requirements of the nano-fabrication process, including the material being processed, the desired etch characteristics, and budgetary constraints. For applications where maximizing physical sputtering is the primary goal, krypton can be a superior choice, provided the cost is justifiable. For general-purpose etching and in many reactive ion etching processes, argon remains the industry standard due to its favorable balance of performance and cost. Careful consideration of the trade-offs outlined in this guide will enable researchers and engineers to make an informed decision to achieve their desired nano-fabrication outcomes.

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